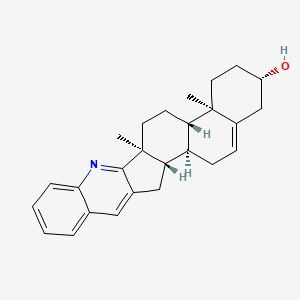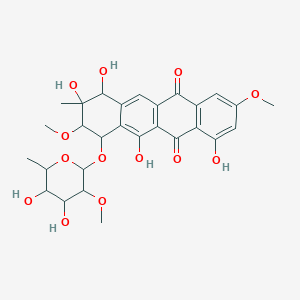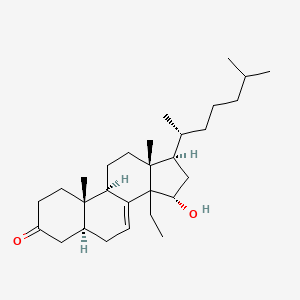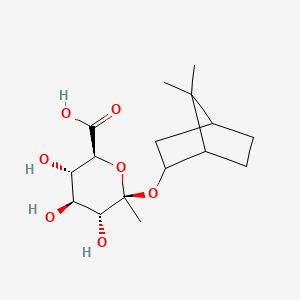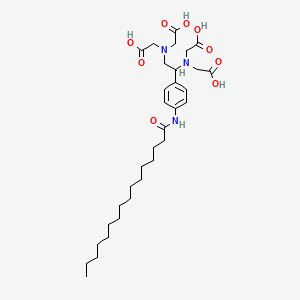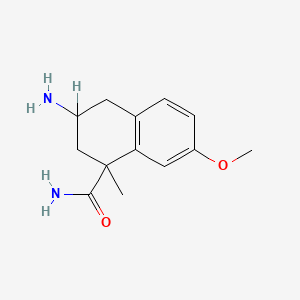
Pseudococaine
Übersicht
Beschreibung
Pseudokokain ist ein Diastereomer von Kokain, einem bekannten Alkaloid, das aus der Kokapflanze gewonnen wird. Es weist eine ähnliche molekulare Struktur wie Kokain auf, unterscheidet sich jedoch in der räumlichen Anordnung seiner Atome, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt. Pseudokokain hat die Summenformel C₁₇H₂₁NO₄ und ein Molekulargewicht von 303,3529 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Pseudokokain kann durch eine Reihe chemischer Reaktionen aus Kokain synthetisiert werden. Die Hauptmethode beinhaltet die Einwirkung einer starken Base auf Kokain, wodurch die Carbomethoxygruppe an der C-2-Position in die äquatoriale Position epimerisiert und der Ester an der C-3-Position transesterifiziert wird. Der Benzoatester wird dann durch Reaktion mit Benzoylchlorid wiederhergestellt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Pseudokokain folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die präzise Steuerung der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Konzentration der Reagenzien, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
Pseudokokain durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Pseudokokain kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Pseudokokain in seine entsprechenden Alkohole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können funktionelle Gruppen in Pseudokokain durch andere Substituenten ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.
Substitution: Reagenzien wie Natriumhydroxid (NaOH) und Salzsäure (HCl) werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Carbonsäuren, Alkohole und verschiedene substituierte Derivate von Pseudokokain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pseudococaine can be synthesized from cocaine through a series of chemical reactions. The primary method involves the action of a strong base on cocaine, which epimerizes the carbomethoxy group at the C-2 position to the equatorial position and transesterifies the ester at the C-3 position. The benzoate ester is then regenerated by reaction with benzoyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and the concentration of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pseudococaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Pseudokokain hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Stereochemie und Reaktivität von Kokainisomeren zu untersuchen.
Biologie: Pseudokokain wird in der Forschung zu den physiologischen Wirkungen von Kokainanaloga eingesetzt.
Industrie: Pseudokokain wird bei der Entwicklung neuer Arzneimittel und chemischer Prozesse eingesetzt.
Wirkmechanismus
Pseudokokain entfaltet seine Wirkungen durch Interaktion mit verschiedenen molekularen Zielstrukturen im Körper. Es wirkt sich hauptsächlich auf das zentrale Nervensystem aus, indem es die Wiederaufnahme von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin hemmt. Dies führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt, was zu veränderter neuronaler Aktivität führt .
Wirkmechanismus
Pseudococaine exerts its effects by interacting with various molecular targets in the body. It primarily affects the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in altered neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Pseudokokain ähnelt anderen Kokainanaloga, darunter:
Kokain: Das natürliche Isomer von Pseudokokain, bekannt für seine stimulierenden Wirkungen.
Allokokain: Ein weiteres Diastereomer mit unterschiedlicher räumlicher Anordnung der Atome.
Allopseudokokain: Ein Diastereomer mit unterschiedlichen chemischen Eigenschaften.
Einzigartigkeit
Pseudokokain ist aufgrund seiner spezifischen Stereochemie einzigartig, die zu unterschiedlicher chemischer Reaktivität und biologischen Wirkungen im Vergleich zu seinen Isomeren führt. Es ist die stabilste Konformation unter den Kokainisomeren, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht .
Eigenschaften
IUPAC Name |
methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUCINDJVBIVPJ-XGUBFFRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858949 | |
| Record name | (+)-Pseudococaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-73-9 | |
| Record name | Pseudococaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Pseudococaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSEUDOCOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277EEP3RJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pseudococaine differ structurally from cocaine?
A1: this compound is a diastereoisomer of cocaine, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of those atoms. Specifically, this compound and cocaine differ in the configuration of the carbomethoxy group at the C2 position of the tropane ring. In cocaine, the carbomethoxy group is oriented axially, while in this compound it is equatorial. [, , , ]
Q2: How does this structural difference affect the pharmacological activity of this compound compared to cocaine?
A2: The altered stereochemistry of this compound significantly impacts its interaction with biological targets. While cocaine potently inhibits monoamine reuptake, particularly dopamine, this compound shows significantly weaker activity. [, , , ] Studies comparing the effects of cocaine and this compound on dopamine transporter (DAT) binding and uptake demonstrate this difference in potency. []
Q3: Are there any structural modifications to the cocaine molecule, aside from C2 epimerization, that are known to affect its activity?
A3: Yes, research has shown that modifications to the phenyl ring, the carbomethoxy group, and the nitrogen atom of the tropane ring can significantly alter cocaine's pharmacological profile. For example, replacing the benzoyl ester with a 3,5-dichlorobenzoate group resulted in a compound with increased potency for dopamine uptake inhibition. []
Q4: Can you provide examples of how researchers are exploring the SAR of cocaine and its analogs to develop potential therapeutic agents?
A4: Researchers are investigating modifications to the cocaine molecule, like introducing hydroxyl groups at the 6- and 7-positions of the tropane ring, aiming to create compounds with reduced abuse liability while retaining therapeutic potential, such as acting as cocaine antagonists. []
Q5: What analytical techniques are used to identify and quantify this compound in various matrices?
A5: Gas chromatography coupled with mass spectrometry (GC/MS) [, ] and gas chromatography coupled with Fourier transform infrared spectroscopy (GC/FT-IR) [] are commonly employed for the identification and quantification of this compound. High-performance liquid chromatography (HPLC) with UV detection, particularly ion-pair reverse-phase HPLC, has also been used for the separation and analysis of cocaine and its isomers, including this compound. [, ]
Q6: How sensitive are these methods in detecting trace amounts of this compound?
A6: GC/FT-IR has been reported to detect this compound at levels as low as 50 nanograms. [] For GC with flame ionization detection, this compound can be quantified at levels as low as 0.0001% relative to cocaine. [, ]
Q7: Can these analytical techniques differentiate between cocaine and its diastereomers, including this compound?
A7: Yes, these techniques can differentiate between cocaine and its diastereomers. These methods exploit differences in retention times and spectral characteristics to distinguish between these closely related compounds. [, , , ]
Q8: Has research examined the pharmacokinetic properties of this compound in comparison to cocaine?
A8: While there is limited research specifically on the comprehensive pharmacokinetic profile of this compound, studies utilizing radiolabeled analogs like [3H]-pseudococaine have been conducted to investigate its distribution and elimination in animal models. []
Q9: Does N-demethylation of cocaine, yielding norcocaine, affect its pharmacokinetic properties?
A9: Yes, N-demethylation of cocaine to norcocaine has been shown to influence its pharmacokinetics. Studies using radiolabeled [3H]-norcocaine have provided insights into the impact of this metabolic transformation on the drug's disposition in biological systems. []
Q10: When was this compound first synthesized, and what were the initial findings regarding its pharmacological activity?
A10: this compound was first synthesized in the early 20th century. Early pharmacological studies recognized that, unlike cocaine, this compound lacked significant local anesthetic properties. [] This finding sparked interest in understanding the structure-activity relationship of cocaine and its analogs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


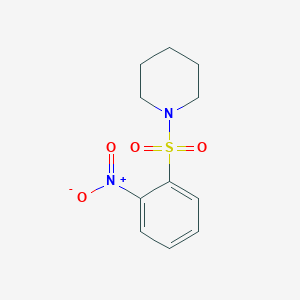
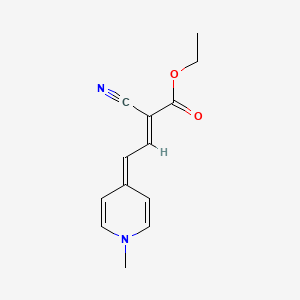
![3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1200353.png)
![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)
![1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1200356.png)
